molecular formula C15H16N4O2 B14632409 Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl- CAS No. 55432-45-6

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-

Cat. No.: B14632409
CAS No.: 55432-45-6
M. Wt: 284.31 g/mol
InChI Key: BUDZJGANDIVQGV-UHFFFAOYSA-N
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Description

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl- is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic compounds that play significant roles in biological systems, including as enzyme cofactors and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl- typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic amines with formylated derivatives, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydropteridine compounds .

Scientific Research Applications

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme

Properties

CAS No.

55432-45-6

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

10-butyl-3-methylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C15H16N4O2/c1-3-4-9-19-11-8-6-5-7-10(11)16-12-13(19)17-15(21)18(2)14(12)20/h5-8H,3-4,9H2,1-2H3

InChI Key

BUDZJGANDIVQGV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C

Origin of Product

United States

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